molecular formula C11H25ClN2OS B13582205 N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamidehydrochloride

N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamidehydrochloride

Cat. No.: B13582205
M. Wt: 268.85 g/mol
InChI Key: PMKBKBULYSYLSQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride is a synthetic organic compound featuring a butanamide backbone with the following substituents:

  • N,N-dimethyl groups at the amide nitrogen.
  • 2-methylpropylamino (isobutylamino) group at position 2.
  • Methylsulfanyl (SCH₃) group at position 4.
  • Hydrochloride salt formation for enhanced stability or solubility.

This conflicts with the value of 144.19 g/mol listed in , which may reflect an error or incomplete data .

Properties

Molecular Formula

C11H25ClN2OS

Molecular Weight

268.85 g/mol

IUPAC Name

N,N-dimethyl-2-(2-methylpropylamino)-4-methylsulfanylbutanamide;hydrochloride

InChI

InChI=1S/C11H24N2OS.ClH/c1-9(2)8-12-10(6-7-15-5)11(14)13(3)4;/h9-10,12H,6-8H2,1-5H3;1H

InChI Key

PMKBKBULYSYLSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(CCSC)C(=O)N(C)C.Cl

Origin of Product

United States

Preparation Methods

3 Summary Table of Key Preparation Steps

Synthetic Step Intermediate/Product Key Reagents/Conditions Yield (%) Reference
Chloroketone reduction Halo alcohol Sodium borohydride, -10 °C High
Amino epoxide formation N-protected amino epoxide KOH, ethanol or THF Moderate
Amino substituent ring-opening Amino-substituted alcohol/amide 2-methylpropylamine, rt Moderate
Methylsulfanyl amide synthesis 2-sulfanyl amide Thiolactic acid, N-methylaniline, 190 °C 19
Sulfur substitution Methylsulfanyl-substituted amide 4-chloro-2-phenylquinoline, t-BuOK, DMF, 135 °C 64
Hydrochloride salt formation Final hydrochloride salt HCl gas, benzene/toluene Quantitative

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The tertiary amide group undergoes hydrolysis under strongly acidic conditions (e.g., HCl, 6M, reflux), yielding 2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanoic acid and dimethylammonium chloride as byproducts . This reaction proceeds via a protonation-nucleophilic attack mechanism.

Reaction ConditionsProductsYieldReferences
6M HCl, 100°C, 12 hrsButanoic acid derivative + dimethylammonium chloride~65%

Base-Mediated Hydrolysis

Under alkaline conditions (e.g., NaOH, 1M, 80°C), the amide bond cleaves to form the corresponding carboxylate salt. Reactivity is slower compared to acid hydrolysis due to steric hindrance from the dimethylamino group.

Alkylation/Acylation

The secondary amine (isobutylamino group) participates in alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides (e.g., acetyl chloride). For example:

  • Reaction with methyl iodide in DMF/K₂CO₃ yields N,N-dimethyl-2-[N-(2-methylpropyl)-N-methylamino]-4-(methylsulfanyl)butanamide hydrochloride .

ReagentConditionsProduct (Simplified)References
CH₃I, K₂CO₃, DMF25°C, 6 hrsN-methylated derivative

Schiff Base Formation

The amine reacts with aldehydes (e.g., formaldehyde) under mild acidic conditions to form imine intermediates. This is critical in potential prodrug synthesis.

Oxidation

The methylsulfanyl group oxidizes to sulfoxide or sulfone derivatives using agents like H₂O₂ or mCPBA:

  • Sulfoxide : 4-(methylsulfinyl)butanamide derivative (with 1 eq. H₂O₂, RT).

  • Sulfone : 4-(methylsulfonyl)butanamide derivative (with excess H₂O₂, 60°C).

Oxidizing AgentConditionsProductReferences
H₂O₂ (30%)RT, 2 hrsSulfoxide
mCPBACH₂Cl₂, 0°C, 1 hrSulfone

Nucleophilic Substitution

The thioether’s sulfur atom acts as a nucleophile in SN2 reactions. For instance, reaction with methyl bromide forms 4-(dimethylsulfonio)butanamide bromide .

pH-Dependent Stability

The hydrochloride salt form enhances aqueous solubility but renders the compound sensitive to basic conditions. Degradation pathways include:

  • Deprotonation : Above pH 7.5, the free base precipitates, reducing bioavailability .

  • Thioether Oxidation : Accelerated in alkaline media due to increased nucleophilicity of sulfur.

Computational Reactivity Insights

DFT calculations (B3LYP/6-31G*) predict:

  • Amide Hydrolysis Energy Barrier : ~25 kcal/mol, consistent with observed slow hydrolysis at RT .

  • Sulfur Oxidation Susceptibility : Lowest unoccupied molecular orbital (LUMO) localized on sulfur, explaining its reactivity with electrophiles.

Hazardous Byproducts

Thermal decomposition (>200°C) releases toxic gases (e.g., H₂S, methylamine), necessitating controlled handling .

This compound’s multifunctional reactivity underscores its utility in medicinal chemistry for prodrug design and targeted delivery systems. Further experimental validation of computational predictions is recommended to expand its synthetic applications.

Scientific Research Applications

N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Sibutramine Hydrochloride

Structure: C₁₇H₂₉Cl₂NO (molecular weight: 334.32 g/mol) . Key Features:

  • Cyclobutanemethanamine backbone with a 4-chlorophenyl group and isobutyl substituent.
  • Pharmacological Role: Serotonin-norepinephrine reuptake inhibitor (SNRI), historically used for obesity management.

Comparison :

  • Backbone Differences : Sibutramine incorporates a cyclobutane ring and aromatic chlorophenyl group, unlike the linear butanamide structure of the target compound.
  • Functional Groups: Both share N,N-dimethyl and 2-methylpropylamino groups, but the target compound replaces the chlorophenyl moiety with a methylsulfanyl group.
  • Bioactivity: Sibutramine’s SNRI activity contrasts with the unknown pharmacological profile of the target compound, highlighting how structural variations influence therapeutic effects .

(2S)-2-Amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide hydrochloride

Structure : C₈H₁₄ClN₃O₃S (molecular weight: 235.67 g/mol) .
Key Features :

  • Similar butanamide backbone with methylsulfanyl at position 4.
  • Substituents: N-methoxy-N-methyl and amino groups at position 2.

Comparison :

  • Amino vs. 2-Methylpropylamino: The target compound’s 2-methylpropylamino group may enhance lipophilicity compared to the amino group in this analog.
  • Dimethyl vs.
  • Molecular Weight : The target compound’s higher molecular weight (290.83 vs. 235.67 g/mol) reflects its bulkier substituents .

Impurity B(EP) Hydrochloride

Structure: (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol Hydrochloride (CAS 879671-67-7) . Key Features:

  • Ethanolamine backbone with phenyl and pyridyl substituents.

Comparison :

  • Backbone Divergence: The ethanolamine structure differs significantly from the butanamide backbone.
  • Functional Groups: Both are hydrochlorides, but the target compound’s methylsulfanyl and dimethylamino groups are absent here.
  • Role : Impurity B(EP) exemplifies how structural impurities are monitored in pharmaceutical synthesis, a process relevant to the target compound’s quality control .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Role
Target Compound C₁₁H₂₃ClN₂OS* 290.83* N,N-dimethyl, 2-methylpropylamino, SCH₃ Unknown (structural focus)
Sibutramine Hydrochloride C₁₇H₂₉Cl₂NO 334.32 Cyclobutane, chlorophenyl, isobutyl SNRI (obesity)
(2S)-2-Amino-N-methoxy-N-methyl analog C₈H₁₄ClN₃O₃S 235.67 Amino, N-methoxy-N-methyl, SCH₃ Unknown (research compound)
Impurity B(EP) Hydrochloride C₁₃H₁₅ClNO 244.72 Phenyl, pyridyl, ethanolamine Pharmaceutical impurity

*Calculated values due to conflicting evidence.

Research Findings and Implications

  • Synthesis Challenges: The methylsulfanyl and branched alkylamino groups in the target compound may complicate synthesis, requiring specialized protocols akin to those for Sibutramine .
  • Solubility and Stability : The hydrochloride salt form improves aqueous solubility, a trait shared with Sibutramine and other analogs .
  • Analytical Methods : Techniques like X-ray crystallography (using SHELX programs) and HPLC (for impurity profiling) are critical for characterizing such compounds .

Biological Activity

N,N-Dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride is a compound of increasing interest in pharmacological research. This article delves into its biological activity, exploring its mechanisms, effects, and potential therapeutic applications based on available literature and studies.

Chemical Structure and Properties

This compound belongs to the class of amides and features a complex structure that includes a dimethylamino group, a methylsulfanyl group, and a branched alkyl chain. The molecular formula is C11H22ClN2OSC_{11}H_{22}ClN_2OS, with a molecular weight of approximately 250.83 g/mol .

Research indicates that this compound may exert its biological effects primarily through modulation of neurotransmitter systems. Specifically, it has been shown to interact with serotonin receptors , particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

Key Mechanisms:

  • Serotonin Receptor Modulation: The compound acts as an agonist at the 5-HT2C receptor, influencing pathways associated with anxiety and depression .
  • Functional Selectivity: It exhibits functional selectivity, preferentially activating G_q signaling pathways over β-arrestin recruitment, which is crucial for therapeutic efficacy in psychiatric disorders .

Biological Activity and Effects

  • Antipsychotic Potential:
    • In preclinical models, compounds structurally similar to N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide have demonstrated significant antipsychotic-like effects. For instance, studies have shown that selective 5-HT2C agonists can reduce amphetamine-induced hyperactivity, suggesting potential use in treating schizophrenia .
  • Appetite Regulation:
    • The modulation of 5-HT2C receptors is also linked to appetite suppression. This could position the compound as a candidate for obesity treatment by influencing satiety signals .
  • Neuroprotective Effects:
    • Some studies suggest that compounds with similar structural attributes may offer neuroprotective benefits, potentially aiding in neurodegenerative conditions by mitigating oxidative stress and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Study on 5-HT2C Agonists Identified novel N-substituted compounds with high selectivity for 5-HT2C receptors; demonstrated antipsychotic-like behavior in animal models .
Neuroprotective Properties Investigated the neuroprotective effects of similar amide compounds against oxidative damage in neuronal cells .
Appetite Regulation Evaluated the impact of serotonin receptor agonists on food intake in rodent models; indicated potential for weight management therapies .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and chromatographic methods for characterizing N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride?

  • Methodological Answer : Characterization should include NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and substituent positions, mass spectrometry (MS) for molecular weight validation, and HPLC (≥98% purity threshold) to assess purity . For sulfur-containing moieties (e.g., methylsulfanyl groups), elemental analysis or X-ray photoelectron spectroscopy (XPS) can verify sulfur content. Consistency with published spectral data for analogous compounds is critical to avoid misassignment .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

  • Methodological Answer :

  • Step 1 : Use iterative purification techniques (e.g., column chromatography or recrystallization) with solvents selected based on polarity matching.
  • Step 2 : Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Step 3 : Employ Schlenk-line techniques under inert atmospheres to prevent oxidation of sulfur-containing groups .
  • Step 4 : Validate purity at each stage using melting point analysis and HPLC, referencing protocols for structurally similar hydrochlorides .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across studies involving this compound?

  • Methodological Answer :

  • Data Triangulation : Combine in vitro , in silico , and in vivo results to identify confounding variables (e.g., solvent choice, cell line variability) .
  • Meta-Analysis : Apply multidimensional metrics to re-analyze existing datasets, as demonstrated in hybrid receptor-response models .
  • Replication : Design longitudinal studies with standardized protocols (e.g., fixed concentration ranges, controlled pH) to isolate compound-specific effects from methodological noise .

Q. What strategies are effective in resolving crystallographic ambiguities during X-ray diffraction studies of this compound?

  • Methodological Answer :

  • Software Tools : Use SHELXL for small-molecule refinement, leveraging its robustness in handling twinned data or high-resolution datasets .
  • Crystallization Optimization : Screen solvents (e.g., DMSO/water mixtures) and temperatures to obtain single crystals. For hydrochloride salts, adjust counterion ratios to stabilize lattice formation .
  • Validation : Cross-validate results with spectroscopic data (e.g., IR for functional groups) to confirm structural assignments .

Q. How can computational models improve the prediction of this compound’s receptor interactions, and what pitfalls should be avoided?

  • Methodological Answer :

  • Model Calibration : Use agonist/antagonist profiles from heterologously expressed receptors (e.g., murine/human receptors) to train machine learning (ML) models, ensuring alignment with wet-lab data .
  • Feature Selection : Prioritize chemical descriptors (e.g., logP, polar surface area) validated in receptor-binding studies to reduce overfitting .
  • Limitations : Avoid extrapolating beyond the receptive range of single-receptor models; instead, integrate multi-receptor datasets for broader applicability .

Data Contradiction and Validation

Q. What frameworks can reconcile discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer :

  • Hybrid Workflows : Combine docking simulations (e.g., AutoDock Vina) with functional assays (e.g., calcium flux assays) to validate binding hypotheses .
  • Sensitivity Analysis : Test how variations in force field parameters (e.g., CHARMM vs. AMBER) impact prediction accuracy .
  • Cross-Study Comparisons : Use meta-analytical approaches, as seen in odorant-receptor studies, to identify systematic biases (e.g., solvent effects) .

Experimental Design Considerations

Q. How should researchers design longitudinal studies to assess this compound’s stability and bioactivity over time?

  • Methodological Answer :

  • Time Points : Collect data at baseline (T1), short-term (T2: 1–4 weeks), and long-term (T3: 6–12 months) intervals to capture degradation trends .
  • Controls : Include accelerated stability testing (e.g., 40°C/75% RH) and inert storage conditions (argon atmosphere) to isolate degradation pathways .
  • Analytical Methods : Pair HPLC with mass spectrometry to identify decomposition products .

Tables for Methodological Reference

Parameter Recommended Technique Validation Criteria Source
Purity AssessmentHPLC (≥98%)Peak uniformity, retention time consistency
Structural ConfirmationX-ray diffraction (SHELXL)R-factor < 0.05, electron density maps
Bioactivity DiscrepancyMeta-analysis of receptor dataCluster overlap in chemical feature space
Stability TestingAccelerated degradation studies≤5% impurity after 6 months at 25°C

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